molecular formula C41H64O10Si2 B027129 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III CAS No. 149107-84-6

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III

Cat. No. B027129
M. Wt: 773.1 g/mol
InChI Key: ZTAIYJPKYUNPKQ-RHJDUELYSA-N
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Description

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III is a derivative of Baccatin III, a precursor in the synthesis of paclitaxel (Taxol), an anti-cancer compound. Research has been directed towards modifying Baccatin III to enhance its reactivity and utility in paclitaxel synthesis.

Synthesis Analysis

The synthesis of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III involves the selective protection and activation of hydroxyl groups in Baccatin III. Techniques include the use of 2,2,2-trichloroethyl chloroformate in pyridine for acylation and the subsequent reaction with triethylsilyl groups to achieve selective protection (Li Wang et al., 2015). Deacylation strategies have also been explored, highlighting the role of hydrogenation and methoxide ions for selective deacylation (G. Samaranayake et al., 1993).

Molecular Structure Analysis

Structural analysis of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III reveals strong intermolecular hydrogen bonds and noncovalent interactions which aid in crystallization and stability. The molecular conformation has been compared with related structures to understand the effects of modifications (Li Wang et al., 2015).

Chemical Reactions and Properties

Various chemical reactions have been utilized to modify Baccatin III, including acetylation, hydroxylation, and selective protection of hydroxyl groups. These modifications aim to enhance the molecule's reactivity for further transformation into paclitaxel or its analogs (R. Holton et al., 1998).

Physical Properties Analysis

The physical properties of Baccatin III derivatives, including solubility, crystallinity, and thermal stability, are crucial for their application in drug synthesis. The introduction of triethylsilyl groups affects these properties, facilitating the synthesis process (J K Harper et al., 2001).

Chemical Properties Analysis

The chemical properties of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III, such as reactivity towards various reagents, stability under different conditions, and the influence of substituents on its chemical behavior, are essential for its use as an intermediate in the synthesis of complex molecules like paclitaxel (E. W. Damen et al., 1998).

Safety And Hazards

When handling this compound, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-30-23-31-40(25-47-31,49-27(8)42)34-36(48-37(45)28-21-19-18-20-22-28)41(46)24-29(43)26(7)32(38(41,9)10)33(35(44)39(30,34)11)51-53(15-4,16-5)17-6/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,33+,34-,36-,39+,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAIYJPKYUNPKQ-RHJDUELYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O10Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471292
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,13-dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III

CAS RN

149107-84-6
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,13-dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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